molecular formula C24H24N2O5 B2954662 butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate CAS No. 852365-07-2

butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate

Cat. No.: B2954662
CAS No.: 852365-07-2
M. Wt: 420.465
InChI Key: NFWVEGGZSKUVAU-UHFFFAOYSA-N
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Description

Butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate is a complex organic compound that features a benzoate ester linked to a dihydropyridine amide

Scientific Research Applications

Butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the benzoate ester, followed by the introduction of the dihydropyridine moiety through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-hydroxybenzoate
  • 1-(benzyloxy)-4-(tert-butyl)benzene
  • 4-(benzyloxy)-3-(tert-butyl)benzoic acid

Uniqueness

Butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields of research.

Properties

IUPAC Name

butyl 4-[(2-oxo-1-phenylmethoxypyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-2-3-16-30-24(29)19-11-13-20(14-12-19)25-22(27)21-10-7-15-26(23(21)28)31-17-18-8-5-4-6-9-18/h4-15H,2-3,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVEGGZSKUVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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